tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
CAS No.:
Cat. No.: VC17399981
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-4-10(8-15)13(9-14)5-6-13/h10,15H,4-9H2,1-3H3 |
| Standard InChI Key | MGZKBGICXWJORA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)CO |
Introduction
Structural Characteristics and Molecular Configuration
Core Spirocyclic Architecture
The defining feature of tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is its spiro junction at the fifth position of the piperidine ring, which connects to a cyclopropane ring. This arrangement creates a rigid, three-dimensional structure that influences both its chemical reactivity and biological activity. The tert-butyl carbamate group at position 5 and the hydroxymethyl group at position 8 introduce steric bulk and polar functionality, respectively, enabling diverse intermolecular interactions .
Comparative Structural Analysis
Table 1 highlights key structural differences between tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate | Not Available | 241.33 | Hydroxymethyl, tert-butyl carbamate | |
| tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate | 1508209-92-4 | 240.35 | Aminomethyl, tert-butyl carbamate | |
| tert-Butyl 5-azaspiro[2.5]octan-8-ylcarbamate | 1232542-24-3 | 226.32 | Carbamate, unsubstituted spiro core |
The hydroxymethyl group in the target compound distinguishes it from analogs with amine or unfunctionalized substituents, potentially enhancing its solubility and reactivity in polar solvents .
Synthesis and Manufacturing Considerations
Industrial-Scale Production Challenges
Industrial manufacturing of this compound faces hurdles such as low yields in cyclopropane ring formation and the need for precise stereochemical control. Continuous flow reactors and catalytic asymmetric synthesis methods may offer solutions to these challenges, though further optimization is required .
Physicochemical Properties and Spectroscopic Data
Solubility and Stability
The compound’s solubility profile remains uncharacterized, but its structural features suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The tert-butyl group likely confers stability against hydrolysis, while the hydroxymethyl moiety may participate in hydrogen bonding, influencing crystallinity .
Predicted Spectroscopic Characteristics
Although experimental NMR and IR data are scarce, computational modeling predicts the following key signals:
-
NMR: A singlet at δ 1.44 ppm for the tert-butyl group, multiplet resonances between δ 3.2–4.0 ppm for the piperidine and hydroxymethyl protons, and cyclopropane ring protons near δ 1.0–1.5 ppm.
-
NMR: A carbonyl carbon signal at ~155 ppm for the carbamate group and cyclopropane carbons at 15–25 ppm.
Applications in Pharmaceutical and Organic Chemistry
Medicinal Chemistry Building Block
The spirocyclic core of tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate serves as a privileged scaffold in drug discovery, particularly for central nervous system (CNS) targets. Its conformational rigidity mimics natural product architectures, making it valuable for designing protease inhibitors and G-protein-coupled receptor (GPCR) modulators .
Intermediate in Complex Molecule Synthesis
The hydroxymethyl group enables further derivatization through oxidation to carboxylic acids or coupling reactions, facilitating the synthesis of polycyclic compounds. For example, it could act as a precursor to spirocyclic β-lactams or peptidomimetics.
Future Research Directions
Expanding Synthetic Methodologies
Developing enantioselective synthetic routes for tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate remains a priority, as chiral spiro compounds are increasingly relevant in asymmetric catalysis and chiral drug design.
Biological Activity Profiling
Comprehensive in vitro and in vivo studies are needed to evaluate the compound’s pharmacokinetic properties and therapeutic potential, particularly in oncology and neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume